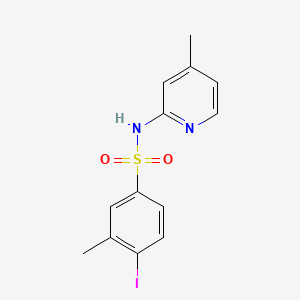

4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Description

4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an iodine atom at position 4, a methyl group at position 3, and a sulfonamide group linked to a 4-methyl-2-pyridinyl moiety. This compound belongs to a class of sulfonamides known for their diverse pharmacological and material science applications, including enzyme inhibition, antimicrobial activity, and crystallographic studies . The iodine substituent enhances molecular polarizability and may contribute to halogen-bonding interactions in crystal packing or biological systems, while the methyl groups on both the benzene and pyridine rings influence lipophilicity and steric effects .

Properties

Molecular Formula |

C13H13IN2O2S |

|---|---|

Molecular Weight |

388.23 g/mol |

IUPAC Name |

4-iodo-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H13IN2O2S/c1-9-5-6-15-13(7-9)16-19(17,18)11-3-4-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |

InChI Key |

HDQQMXHZAOZICA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)I)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Starting Materials: The synthesis begins with the preparation of the boron reagent, which is essential for the Suzuki–Miyaura coupling.

Reaction Conditions: The reaction is carried out under mild conditions, often using palladium as a catalyst and a base such as potassium hydroxide or n-butylammonium hydroxide.

Product Isolation: After the reaction, the product is isolated and purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the iodine and pyridinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.

Molecular Targets and Pathways

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives with structural similarities to 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide exhibit variations in substituents, linker groups, and biological or physicochemical properties. Below is a detailed comparison based on synthesized analogs and literature

Substituent Effects on the Benzene Ring

- 4-Iodo-N-(2-pyridinylmethyl)benzenesulfonamide (CAS: 433964-89-7): This compound lacks the 3-methyl group on the benzene ring and features a pyridinylmethyl linker instead of a direct pyridinyl attachment. The iodine substituent at position 4 aligns with the target compound, suggesting shared halogen-mediated interactions .

- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Here, the pyridine ring is substituted with an anilino group, and the benzene ring carries a 4-methyl group. This compound’s synthesis via reaction with 4-methylbenzenesulfonyl chloride highlights the versatility of sulfonamide coupling strategies .

Pyridine Ring Modifications

- (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide: This Schiff base derivative replaces the pyridinyl group with a pyridinylmethylene-amino linker. The 5-methylisoxazole moiety further diversifies its electronic profile compared to the target compound .

- The thiazolidinone moiety may confer anti-inflammatory or antimicrobial properties, diverging from the target compound’s likely applications .

Biological Activity

4-Iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes an iodine atom and a pyridine moiety, contributing to its interaction with various biological targets.

- Molecular Formula : C12H11IN2O2S

- Molecular Weight : 374.1974 g/mol

- CAS Number : 21210317

- SMILES Notation : Cc1ccc(S(=O)(=O)N(c2ccn(c2)C)I)cc1

Biological Activity Overview

The biological activity of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been explored in various studies, focusing on its effects on different biological systems. The compound exhibits potential as an inhibitor of specific enzymes and receptors, which could lead to therapeutic applications.

Anticancer Activity

Research indicates that derivatives of benzenesulfonamides, including 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, may possess anticancer properties. A study highlighted that similar compounds showed cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that this class of compounds could be further explored for cancer therapy .

Cardiovascular Effects

Another area of interest is the compound's effect on cardiovascular parameters. Studies involving isolated rat heart models have demonstrated that certain benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance. For instance, 4-(2-amino-ethyl)-benzenesulfonamide was shown to decrease perfusion pressure through calcium channel inhibition, which may also be relevant for understanding the mechanisms of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide .

The biological activity of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide may be attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in critical physiological processes. The presence of the iodine atom and the pyridine ring likely enhances its binding affinity and specificity towards these targets.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical evaluations using software tools indicate that modifications in the chemical structure can significantly affect these parameters, which are crucial for determining the compound's viability as a therapeutic agent .

Study 1: Cytotoxicity Assessment

A comparative study assessed the cytotoxic effects of various benzenesulfonamide derivatives on cancer cell lines. The results indicated that compounds similar to 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential compared to standard treatments like bleomycin.

Study 2: Cardiovascular Impact

In a controlled experiment using isolated rat hearts, researchers observed that certain sulfonamide derivatives significantly reduced coronary resistance and altered perfusion pressure. This effect was linked to calcium channel inhibition mechanisms, suggesting potential applications in treating cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.